3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
The compound 3,5-diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (DHP) class, a scaffold renowned for its pharmacological applications, particularly in cardiovascular therapeutics as calcium channel blockers. Structurally, it features:
- Ethyl ester groups at positions 3 and 5, which influence solubility and metabolic stability.
- Methyl groups at positions 2 and 6, contributing to steric stabilization of the DHP ring.
- A 5-(2-chlorophenyl)furan-2-yl substituent at position 4, which modulates electronic properties and receptor binding.
The furan ring provides a planar heterocyclic moiety, facilitating π-π interactions in biological targets. Synthesis typically follows Hantzsch-like cyclization, as seen in related compounds (e.g., diethyl 4-(furan-2-yl) derivatives ).
Properties
IUPAC Name |
diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-12-11-17(30-18)15-9-7-8-10-16(15)24/h7-12,21,25H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFOSPPVBWRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker due to its dihydropyridine structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced blood pressure. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Ester Groups : Diethyl esters (target compound) enhance aqueous solubility compared to dibenzyl analogs (e.g., ), which exhibit higher logP values (>3.5) due to aromatic benzyl moieties.
- Heterocyclic Moieties : Pyrazole-containing derivatives () enable hydrogen bonding, whereas furan-based compounds (target, ) prioritize π-π stacking.
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s ester C=O stretch (~1665 cm⁻¹) aligns with diethyl DHP derivatives , while dibenzyl esters (e.g., ) show similar C=O stretches but additional aromatic C-H bends (~694 cm⁻¹).
- NMR Data :
- ¹H NMR : The target’s 2-chlorophenyl group deshields aromatic protons (δ 7.06–8.37 ppm), similar to 4-chlorophenyl analogs (δ 7.12–8.29 ppm ). Ortho-Cl causes splitting patterns distinct from para-substituted derivatives.
- ¹³C NMR : The furan C-O signal (~149 ppm ) is consistent across analogs, while dichlorophenyl substituents () upfield-shift adjacent carbons due to electron withdrawal.
Crystallographic and Stability Data
- Crystal Packing : The target compound’s ortho-chlorophenyl group may induce asymmetric packing (cf. para-Cl derivatives ), reducing melting points (predicted mp ~160–170°C vs. 185°C for ).
- Hydrogen Bonding : Pyrazole analogs () form intermolecular N-H···O bonds (2.89 Å), enhancing stability, whereas furan-based DHPs rely on weaker van der Waals interactions.
Biological Activity
3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, including its pharmacological properties and relevant case studies.
- Molecular Formula : C23H24ClNO5
- Molecular Weight : 429.89 g/mol
- CAS Number : 117210-69-2
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClNO5 |
| Molecular Weight | 429.89 g/mol |
| CAS Number | 117210-69-2 |
Antitumor Activity
Several studies have indicated that dihydropyridine derivatives exhibit significant antitumor properties. For instance, research has shown that compounds similar to 3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine have been effective against various cancer cell lines. A study focusing on the structure-activity relationship (SAR) of dihydropyridines revealed that modifications at specific positions can enhance cytotoxic effects against breast cancer cells such as MCF-7 and MDA-MB-231 .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored. Dihydropyridine derivatives are known to inhibit pro-inflammatory cytokine production and reduce inflammation in various models. For example, a related study demonstrated that specific dihydropyridine compounds reduced inflammation markers in animal models of arthritis .
Antimicrobial Activity
Research indicates that certain derivatives of dihydropyridines possess antimicrobial properties. The presence of the furan ring in the structure is thought to contribute to this activity by enhancing membrane permeability or interfering with microbial metabolic pathways. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria .
The biological activity of 3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine involves several mechanisms:
- Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Evidence shows that certain derivatives promote apoptosis in cancer cells through various signaling pathways.
Study 1: Antitumor Efficacy in Breast Cancer Models
A recent study evaluated the effects of a series of dihydropyridine derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to 3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine exhibited significant cytotoxicity. The most potent derivatives were identified as having a chlorine substituent on the phenyl ring, which enhanced their interaction with cellular targets .
Study 2: Anti-inflammatory Effects in Animal Models
In an experimental model of arthritis, a derivative similar to the compound was administered to assess its anti-inflammatory effects. The results showed a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis confirmed decreased leukocyte infiltration in treated tissues .
Study 3: Antimicrobial Activity Assessment
A screening of various dihydropyridine derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated an MIC (minimum inhibitory concentration) comparable to standard antibiotics used in clinical settings .
Q & A
Basic Research Questions
Q. How can the Hantzsch synthesis method be adapted to synthesize 1,4-dihydropyridine derivatives with furan and chlorophenyl substituents?
- Methodology : Utilize a one-pot condensation reaction under reflux conditions. Combine ethyl acetoacetate, ammonium acetate, and a substituted aldehyde (e.g., 5-(2-chlorophenyl)furan-2-carbaldehyde) in ethanol. Monitor reaction progress via TLC and purify via recrystallization using ethanol or acetonitrile. Adjust molar ratios (e.g., 1:2:1 for aldehyde:ethyl acetoacetate:ammonium acetate) to optimize yield .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray crystallography : Resolve the dihydropyridine ring conformation and substituent orientation (e.g., chair-like 1,4-DHP ring) .
- NMR : Use ¹H/¹³C NMR to identify methyl groups (δ 1.2–1.4 ppm for ethyl esters), aromatic protons (δ 6.5–8.0 ppm for chlorophenyl/furan), and the NH proton (δ 4.8–5.2 ppm) .
- FT-IR : Confirm ester carbonyl stretches (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹) .
Q. How does the chlorophenyl substituent influence solubility and stability during storage?
- Methodology : Test solubility in polar (ethanol, DMSO) and non-polar solvents (hexane). Chlorophenyl groups enhance lipophilicity, reducing aqueous solubility. For stability, store under inert gas (N₂/Ar) at +4°C to prevent oxidation of the 1,4-DHP ring .
Advanced Research Questions
Q. How can computational methods (DFT, IRI) predict the reactivity and biological activity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer properties. Use B3LYP/6-31G(d) basis sets for geometry optimization .
- Interaction Region Indicator (IRI) : Map non-covalent interactions (e.g., hydrogen bonds between NH and ester groups) to assess stability .
- Molecular docking : Simulate binding to calcium channels (e.g., L-type) to rationalize potential antihypertensive activity .
Q. What experimental strategies resolve contradictions in pharmacological data across dihydropyridines with varying substituents?
- Methodology :
- Comparative SAR studies : Synthesize analogs with substituent variations (e.g., 2-chlorophenyl vs. 4-methylphenyl) and test calcium channel blockade efficacy. Use patch-clamp assays to quantify IC₅₀ values .
- Crystallographic analysis : Correlate substituent steric effects (e.g., ortho-chloro vs. para-methyl) with conformational changes in the 1,4-DHP ring .
Q. How can reaction path search algorithms optimize synthesis conditions for scale-up?
- Methodology :
- Quantum chemical calculations : Identify transition states and intermediates using Gaussian or ORCA software. Optimize solvent (e.g., ethanol vs. THF) and catalyst (e.g., FeCl₃ vs. ZrO₂) to reduce activation energy .
- High-throughput screening : Test 96 reaction conditions (e.g., temperature, solvent polarity) to maximize yield and minimize byproducts .
Q. What strategies mitigate instability of the 1,4-DHP ring under oxidative or photolytic conditions?
- Methodology :
- Accelerated stability testing : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) or use amber glassware to reduce photo-oxidation .
- Crystal engineering : Co-crystallize with stabilizing agents (e.g., cyclodextrins) to enhance solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
